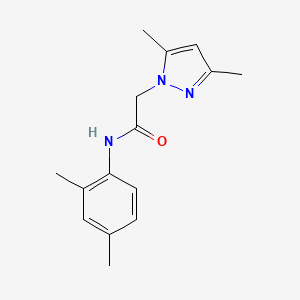
N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as DPA, is a chemical compound that has been widely used in scientific research. It is a pyrazole-based compound that has shown potential in various applications, including as an anti-inflammatory agent and in the treatment of cancer.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is not fully understood. However, studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the caspase-3 pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which could potentially make it a useful therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is that it can be easily synthesized in large quantities. This makes it a cost-effective compound for use in scientific research. However, one limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to determine its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One direction is to further investigate its mechanism of action. This could potentially lead to the development of more targeted therapeutic agents. Another direction is to study the potential use of this compound in combination with other therapeutic agents. This could potentially enhance its anti-cancer and anti-inflammatory effects. Additionally, further studies could investigate the potential use of this compound in other disease models, such as neurological disorders. Overall, the study of this compound has shown promising results and has the potential to lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then treated with 3,5-dimethylpyrazole-1-carboxylic acid to obtain this compound. The synthesis method of this compound has been well-established, and the compound can be easily synthesized in large quantities.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has shown potential in various scientific research applications. One of its main applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. This compound has also been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent metastasis.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This could potentially make this compound a useful therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-6-14(11(2)7-10)16-15(19)9-18-13(4)8-12(3)17-18/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEUZHNTXWBUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480633.png)


![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)

![1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone](/img/structure/B7480673.png)
![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)


![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)
![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide](/img/structure/B7480706.png)


